

# Preclinical Evaluation of IMGC936: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of oncology and drug development. While IMGC936 development was discontinued after Phase 1 clinical trials for not meeting safety and efficacy benchmarks, the preclinical data offers valuable insights into the targeting of ADAM9 and the application of ADC technology.[1]

## Introduction to IMGC936

IMGC936 is an investigational ADC composed of three key components:

- A high-affinity, humanized monoclonal antibody (MGA021) that specifically targets ADAM9.
   [3] This antibody was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life and improve exposure.[4][5][6][7]
- A next-generation maytansinoid payload, DM21-C, which is a potent microtubule-disrupting agent.[4][5][8][9]
- A stable tripeptide linker that connects the antibody to the payload, designed to be cleaved by lysosomal proteases upon internalization into the target cell.[4][5][8][9]







The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2, achieved through site-specific conjugation to engineered cysteine residues.[4][9] This controlled conjugation results in a more homogeneous drug product.[3]

ADAM9 is a transmembrane protein with roles in cell adhesion and proteolysis, and it is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while showing limited expression in normal tissues.[4] [5][8][9] Its dysregulation has been implicated in tumor progression and metastasis, making it an attractive target for ADC therapy.[1][6][7][10]

## **Mechanism of Action**

The proposed mechanism of action for IMGC936 involves a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.





Click to download full resolution via product page

Figure 1: IMGC936 Proposed Mechanism of Action.



Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9 receptor on the surface of tumor cells.[10] This is followed by internalization of the ADC-receptor complex into the cell.[9][10] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the active maytansinoid catabolites, DM51 and DM50.[1][9] These catabolites can then bind to tubulin, leading to the disruption of microtubule dynamics, which in turn causes cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[1][9] Furthermore, these cell-permeable catabolites can diffuse out of the target cell and kill neighboring ADAM9-negative tumor cells, a phenomenon known as the bystander effect.[1]

# Data Presentation In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of human cancer cell lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[4]

| Cell Line  | Cancer Type                      | ADAM9 Expression (H-Score) | IMGC936 IC50<br>(nmol/L)                                 |
|------------|----------------------------------|----------------------------|----------------------------------------------------------|
| NCI-H1703  | Non-Small Cell Lung              | ~70,000 ABC*               | ~1                                                       |
| EBC-1      | Non-Small Cell Lung              | 130                        | Not explicitly stated,<br>but showed in vivo<br>efficacy |
| HPAF-II    | Pancreatic<br>Adenocarcinoma     | Not specified              | Not specified, but<br>showed in vivo<br>efficacy         |
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | Not specified              | Not specified, but<br>showed in vivo<br>efficacy         |

<sup>\*</sup>Antibody Binding Sites per Cell

## In Vivo Efficacy in Xenograft Models



The antitumor activity of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

| Model Type | Cancer Type                            | Dosing              | Outcome                                         |
|------------|----------------------------------------|---------------------|-------------------------------------------------|
| CDX        | Non-Small Cell Lung<br>(EBC-1)         | Single 8.6 mg/kg IV | Complete and durable remissions in 6/6 mice[11] |
| CDX        | Pancreatic (HPAF-II)                   | Single dose         | Tumor growth inhibition[11]                     |
| CDX        | Triple-Negative Breast<br>(MDA-MB-231) | Single dose         | Tumor growth inhibition[11]                     |
| PDX        | Various Solid Tumors                   | Single 8.6 mg/kg IV | Active or highly active in 69% of models        |

## **Pharmacokinetics in Cynomolgus Monkeys**

Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for IMGC936. The ADC was stable in plasma with a biphasic pharmacokinetic profile.[12] The YTE mutation in the antibody's Fc domain was incorporated to increase the in vivo plasma half-life. [6][7]

| Parameter       | Value                                                                           |
|-----------------|---------------------------------------------------------------------------------|
| Dosing Schedule | Q2Wx3 (every 2 weeks for 3 doses)                                               |
| PK Profile      | Biphasic, with detectable intact ADC and total mAb through the dosing intervals |
| Linearity       | Trend towards linear PK between 10 and 22.5 mg/kg doses                         |

# Experimental Protocols In Vitro Cytotoxicity Assay (WST-8 Assay)



The cytotoxic activity of IMGC936 was assessed using a WST-8 (Water-Soluble Tetrazolium salt) assay.





Click to download full resolution via product page

#### Figure 2: In Vitro Cytotoxicity Assay Workflow.

### Methodology:

- Tumor cells were seeded in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.[13]
- The following day, cells were treated with serial dilutions of IMGC936 or a non-targeting control ADC.
- After an incubation period of 48 to 144 hours, a WST-8 reagent was added to each well.[13]
- The plates were incubated for an additional 1-4 hours.
- The absorbance was measured at 450 nm using a microplate reader.
- The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.

## **Bystander Killing Assay**

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture system.

#### Methodology:

- ADAM9-negative cells (e.g., NCI-H1975/ADAM9 KO) were engineered to express a fluorescent protein (e.g., RFP) for easy identification.
- A fixed number of these fluorescently labeled ADAM9-negative cells were co-cultured with varying numbers of unlabeled ADAM9-positive parental cells.
- The co-cultures were treated with a fixed concentration of IMGC936.
- After a 5-day incubation period, the number of surviving fluorescent ADAM9-negative cells was quantified using an automated imaging system.



## In Vivo Xenograft Studies

The in vivo antitumor efficacy of IMGC936 was assessed in immunodeficient mice bearing human tumor xenografts.





Click to download full resolution via product page

#### Figure 3: In Vivo Xenograft Study Workflow.

### Methodology:

- Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into immunodeficient mice.
- When tumors reached a specified volume, mice were randomized into treatment groups.
- A single intravenous dose of IMGC936, a non-targeting control ADC, or vehicle was administered.
- Tumor volumes were measured twice weekly using calipers, and animal body weights were monitored as a measure of toxicity.
- The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point for long-term efficacy evaluation.

## **Pharmacokinetic Analysis in Cynomolgus Monkeys**

The pharmacokinetic profile of IMGC936 was characterized in cynomolgus monkeys.

### Methodology:

- IMGC936 was administered to cynomologus monkeys as a single or repeat intravenous dose.
- Blood samples were collected at various time points post-administration.
- Plasma concentrations of intact ADC and total antibody were determined using validated analytical methods (e.g., ELISA).
- Pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, were calculated using non-compartmental analysis.

## **Conclusion**



The preclinical evaluation of IMGC936 demonstrated its potential as a targeted therapy for ADAM9-expressing solid tumors. The ADC exhibited potent in vitro cytotoxicity, bystander killing, and significant antitumor activity in various in vivo models.[4][5][8][9] Furthermore, it displayed a favorable pharmacokinetic and safety profile in non-human primates.[4][5][8][9] Despite the discontinuation of its clinical development, the preclinical data for IMGC936 provide a strong rationale for the continued investigation of ADAM9 as a therapeutic target and contribute valuable knowledge to the field of antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translational Approach for Predicting Human Pharmacokinetics of Engineered Therapeutic Monoclonal Antibodies with Increased FcRn-Binding Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. adcreview.com [adcreview.com]
- 7. macrogenics.com [macrogenics.com]
- 8. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item Supplementary Data from Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibodyâ drug Conjugate Targeting ADAM9-expressing Tumors American Association for Cancer Research Figshare [aacr.figshare.com]
- 10. macrogenics.com [macrogenics.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]



- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Evaluation of IMGC936: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#preclinical-evaluation-of-imgc936-adc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com